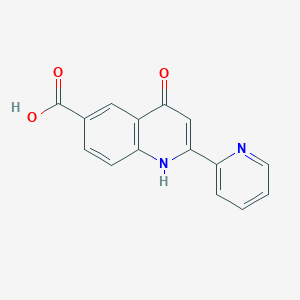

4-Oxo-2-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxylic acid

Descripción

4-Oxo-2-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with a pyridin-2-yl group at position 2 and a carboxylic acid group at position 6. The carboxylic acid group enhances solubility in polar solvents and enables further derivatization, such as amide coupling for drug discovery applications .

Propiedades

Número CAS |

90034-58-5 |

|---|---|

Fórmula molecular |

C15H10N2O3 |

Peso molecular |

266.25 g/mol |

Nombre IUPAC |

4-oxo-2-pyridin-2-yl-1H-quinoline-6-carboxylic acid |

InChI |

InChI=1S/C15H10N2O3/c18-14-8-13(12-3-1-2-6-16-12)17-11-5-4-9(15(19)20)7-10(11)14/h1-8H,(H,17,18)(H,19,20) |

Clave InChI |

OBFQAARCPBLXMV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=NC(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-acetonitrile with (hetero)arylglyoxal and trimethylsilyl cyanide (TMSCN) to form an intermediate, which is then cyclized to yield the desired product . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a base like piperidinium acetate, with the reaction being carried out at elevated temperatures (e.g., 100°C) to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Oxo-2-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol or dichloromethane and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, each with unique functional groups that can further modify the compound’s properties and applications.

Aplicaciones Científicas De Investigación

4-Oxo-2-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

Industry: The compound is used in the development of materials with specific electronic and optical properties

Mecanismo De Acción

The mechanism of action of 4-Oxo-2-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 1, 2, and 6 of the quinoline ring. These variations influence physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Calculated based on analogous structures.

Actividad Biológica

4-Oxo-2-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Chemical Structure and Properties

The molecular formula for 4-Oxo-2-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxylic acid is with a molecular weight of approximately 217.21 g/mol. The compound features a quinoline backbone with a pyridine substituent, which is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of the 4-oxoquinoline scaffold exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives possess Minimum Inhibitory Concentration (MIC) values in the low micromolar range, indicating potent antibacterial effects.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| Compound C | 32 | Pseudomonas aeruginosa |

The structure-activity relationship indicates that modifications to the pyridine ring can enhance antibacterial potency. For example, the introduction of electron-withdrawing groups on the pyridine nitrogen has been linked to increased activity against resistant strains .

Antiviral Activity

In addition to antibacterial properties, 4-Oxo-2-(pyridin-2-yl)-1,4-dihydroquinoline derivatives have been explored for their antiviral activities, particularly against HIV. A study reported that certain compounds from this class inhibited HIV integrase with IC50 values ranging from 40 to 100 µM. These findings suggest that the quinoline core may interact effectively with viral enzymes .

Case Studies

- Antibacterial Evaluation : A series of synthesized quinoline derivatives were evaluated for their efficacy against various bacterial strains. The results indicated that modifications in the carboxylic acid group significantly influenced antibacterial activity, suggesting a targeted approach in drug design .

- HIV Integrase Inhibition : A study aimed at developing novel anti-HIV agents based on the 4-hydroxyquinoline scaffold revealed promising results. The compounds demonstrated effective inhibition of integrase activity with minimal cytotoxicity, highlighting their potential as therapeutic agents .

The proposed mechanism of action for the antibacterial activity involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and maintenance. For antiviral activity, the compounds may interfere with viral replication by inhibiting key enzymes involved in the HIV life cycle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.